4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
Description
4-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative characterized by a 4-methoxybenzoyl core linked to a morpholinoethyl-thiophene moiety. The compound combines a methoxy-substituted aromatic ring with a morpholine ring (a six-membered amine-containing heterocycle) and a thiophen-3-yl group, which introduces sulfur-based electronic properties.
Properties
IUPAC Name |
4-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-16-4-2-14(3-5-16)18(21)19-12-17(15-6-11-24-13-15)20-7-9-23-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKWJKZMOLFDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with morpholine under basic conditions.
Attachment of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 4-hydroxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide.
Reduction: 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzylamine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Research indicates that derivatives of thiophene compounds exhibit promising anticancer properties. The presence of the morpholine moiety enhances the bioactivity of the compound against various cancer cell lines .
- A study demonstrated that similar compounds can inhibit tumor growth in vitro, suggesting potential for further development in cancer therapy .
- Antimicrobial Properties
- Neuroprotective Effects
Case Study 1: Anticancer Screening
A study evaluated the anticancer efficacy of a series of thiophene-containing compounds, including 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
In another study, researchers tested the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS# 338749-93-2)
- Structure: Features a morpholinoacetamide group attached to a thiazole ring substituted with a 2-chlorophenyl group.
- Key Differences: The target compound has a thiophene ring, whereas this analog uses a thiazole ring. The linkage in the target compound is a 2-morpholinoethyl group, compared to a direct acetamide linkage here. This may influence conformational flexibility and solubility .
Thiophene/Thieno-Pyrimidine Benzamides
4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (Compound 8b)
- Structure: Contains a thieno[2,3-d]pyrimidine scaffold linked to a 4-methoxybenzamide and a 4-(trifluoromethyl)phenoxy group.
- Key Differences: The target compound lacks the pyrimidine ring, simplifying the heterocyclic system. The thieno-pyrimidine moiety in 8b may enhance planar stacking interactions but reduce metabolic stability. The trifluoromethylphenoxy group in 8b introduces strong electron-withdrawing effects, contrasting with the morpholino group’s electron-donating nature in the target compound .
N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (Compound 8c)
- Structure : Replaces the methoxybenzamide with a pyrazine-carboxamide group.
- This substitution likely alters solubility and target selectivity .
Substituted Phenyl Benzamides in Agrochemicals
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structure: A pyridinecarboxamide with 2,4-difluorophenyl and trifluoromethylphenoxy groups.
- Key Differences: The fluorinated aryl groups enhance lipophilicity and resistance to metabolic degradation, whereas the target compound’s morpholino group improves water solubility. Diflufenican’s pyridine ring vs. the target’s benzamide core may influence binding to biological targets like enzymes or receptors .
Sulfentrazone (N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Structure : A triazole-containing sulfonamide with dichlorophenyl and difluoromethyl groups.
- Key Differences :
Structural and Spectral Comparisons
Table 1: Key Functional Groups and Spectral Data
Implications of Structural Variations
- Biological Activity: Fluorinated analogs (e.g., diflufenican) show enhanced agrochemical activity due to fluorine’s electronegativity and metabolic stability, whereas morpholino groups may improve pharmacokinetics in drug design .
- Synthetic Complexity: Thieno-pyrimidine derivatives (e.g., 8b) require multi-step syntheses compared to the target compound’s simpler benzamide core, impacting scalability .
Biological Activity
4-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a methoxy group and a morpholino substituent attached to a thiophene ring. Its structure can be represented as follows:
This configuration allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is believed to stem from its ability to interact with specific molecular targets. The morpholino group enhances solubility and membrane permeability, while the thiophene ring facilitates π-π stacking interactions with aromatic residues in proteins. These interactions may modulate enzyme or receptor activity, leading to various biological effects.
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds, including 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, exhibit antimicrobial activities. A study highlighted that similar compounds showed effectiveness against various pathogens by disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Antiviral Activity
Compounds structurally related to 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide have demonstrated antiviral properties. For instance, N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects against viruses such as HIV and hepatitis B virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G, which inhibits viral replication .
Anticancer Potential
The compound is also being explored for its anticancer properties. Studies have shown that certain benzamide derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation . The presence of the thiophene ring may enhance these effects by stabilizing interactions with cancer-related targets.
Case Studies and Experimental Data
- Antiviral Efficacy : In vitro studies evaluating the efficacy of similar compounds against HBV revealed significant inhibition of viral replication. The concentration required to achieve 50% inhibition (IC50) was determined, showcasing the potential therapeutic index of these derivatives .
- Cytotoxicity Assessments : Cytotoxicity assays conducted on various cancer cell lines indicated that 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile for further development .
Comparative Analysis
To better understand the uniqueness and efficacy of 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Similarity | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 4-Methyl-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide | Similar core structure | Moderate antimicrobial | 25 |
| 4-Methoxy-N-(2-morpholino-2-(furan-3-yl)ethyl)benzamide | Furan instead of thiophene | Antiviral activity against HBV | 15 |
| 4-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | Target compound | High anticancer potential | TBD |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide?
The synthesis typically involves two key steps: (1) activation of the benzoic acid derivative (e.g., 4-methoxybenzoic acid) to its acid chloride using thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) under reflux conditions, and (2) coupling the acid chloride with the amine-containing intermediate (e.g., 2-morpholino-2-(thiophen-3-yl)ethylamine) via nucleophilic acyl substitution. Reaction optimization may require temperature control (e.g., reflux at 4.5 hours) and inert atmospheres to minimize side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To assign protons (e.g., methoxy group at δ ~3.8 ppm, morpholino protons at δ ~3.5–3.7 ppm) and carbons.
- IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹).
- ESI-MS : To verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Elemental Analysis : For purity assessment .
Q. How can researchers assess the purity of this compound during synthesis?
Purity is evaluated via:
- High-Performance Liquid Chromatography (HPLC) : Using reverse-phase columns (C18) with UV detection.
- Thin-Layer Chromatography (TLC) : Hexane/EtOH (1:1) as a mobile phase for rapid monitoring.
- Melting Point Analysis : Sharp melting ranges indicate high crystallinity .
Advanced Research Questions
Q. What strategies can be used to design analogs of this compound for improved metabolic stability?
Key modifications include:
- Trifluoromethyl (CF₃) substitution : Enhances lipophilicity and metabolic resistance, as seen in structurally similar benzamide derivatives .
- Morpholino group retention : Improves solubility and bioavailability due to its polar nature.
- Thiophene ring functionalization : Introducing electron-withdrawing groups (e.g., halogens) may modulate electronic properties and receptor binding .
Q. How might researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., incubation time, concentration ranges).
- Structural impurities : Validate compound purity via LC-MS and NMR.
- Substituent effects : Compare analogs with systematic substitutions (e.g., morpholino vs. piperazine) to isolate pharmacophoric contributions .
Q. What computational tools are suitable for predicting the binding affinity of this compound to target receptors?
- Molecular Docking (AutoDock Vina, Schrödinger) : Models interactions with receptors (e.g., GPCRs, kinases) using crystal structures from the PDB.
- QSAR Models : Leverage datasets of benzamide derivatives to correlate substituents (e.g., methoxy position, thiophene orientation) with activity.
- MD Simulations (GROMACS) : Assess binding stability over nanosecond timescales .
Q. How can researchers optimize reaction yields during large-scale synthesis?
- Catalyst screening : Test coupling agents like HATU or EDC/HOBt for improved efficiency.
- Solvent optimization : Replace THF with DMF or DCM for better solubility of intermediates.
- Temperature gradients : Stepwise heating (e.g., 45°C for condensation, followed by reflux) to minimize decomposition .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating this compound’s anti-microbial potential?
- Broth Microdilution (CLSI guidelines) : Determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Assays : Assess bactericidal kinetics over 24 hours.
- Biofilm Inhibition : Crystal violet staining to quantify biofilm disruption .
Q. How should researchers address solubility challenges in biological testing?
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers.
- Nanoparticle Formulation : Encapsulate in PLGA or liposomes for controlled release.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
Data Analysis and Reporting
Q. What statistical approaches are critical for analyzing dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
